molecular formula C15H15N3O2 B15044990 N'-(4-ethoxybenzylidene)isonicotinohydrazide

N'-(4-ethoxybenzylidene)isonicotinohydrazide

Cat. No.: B15044990
M. Wt: 269.30 g/mol
InChI Key: PNEMHYMYETUTDJ-GZTJUZNOSA-N
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Description

N'-(4-Ethoxybenzylidene)isonicotinohydrazide is a Schiff base synthesized via the condensation of isonicotinohydrazide with 4-ethoxybenzaldehyde. Its structure features a pyridine ring (from isonicotinohydrazide) linked to a 4-ethoxy-substituted benzylidene moiety through a hydrazone bond. The ethoxy group (-OCH₂CH₃) at the para position of the benzylidene ring confers distinct electronic and steric properties, influencing its physicochemical and biological behavior. Characterization methods include FT-IR, NMR, mass spectrometry, and X-ray crystallography [12].

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-2-20-14-5-3-12(4-6-14)11-17-18-15(19)13-7-9-16-10-8-13/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

PNEMHYMYETUTDJ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzylidene)isonicotinohydrazide involves the reaction of equimolar quantities of 4-ethoxybenzaldehyde and isoniazid in absolute ethanol. The mixture is refluxed for several hours, typically around 7 hours, to ensure the completion of the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for N’-(4-ethoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent usage, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Condensation Reactions: Formation of hydrazones by reacting with aldehydes or ketones.

    Oxidation and Reduction:

    Substitution Reactions: Possible substitution at the aromatic ring or the hydrazone moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, condensation with different aldehydes or ketones would yield various hydrazone derivatives.

Mechanism of Action

The exact mechanism of action of N’-(4-ethoxybenzylidene)isonicotinohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its anticonvulsant activity may involve modulation of neurotransmitter systems or ion channels in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Antimicrobial Activity
  • 4-Methoxy derivative (N'-(4-Methoxybenzylidene)isonicotinohydrazide): Exhibited intermediate antibacterial activity against E. coli and S. aureus, with zones of inhibition comparable to standard antibiotics. The methoxy group enhances lipophilicity, improving membrane penetration [21].
  • 3,4-Dimethoxy and 4-Hydroxy-3-methoxy derivatives : Demonstrated superior antimicrobial potency (MIC: 8–16 µg/mL) due to synergistic electron-donating and hydrogen-bonding effects [6].
Anticancer Activity
  • 4-Fluoro derivative : Showed significant activity against lung, colon, and renal cancers (IC₅₀: 12–18 µM), attributed to the electron-withdrawing fluorine enhancing electrophilic interactions [16].
  • 4-Nitro derivative : Exhibited potent inhibition (IC₅₀: 9 µM) against prostate cancer, likely due to nitro group-induced redox activity [16].
  • 4-Ethoxy derivative : Predicted to have moderate activity; the ethoxy group’s electron-donating nature may reduce electrophilicity compared to nitro or fluoro substituents.
Enzyme Inhibition
  • 4-Chloro derivative : Potent inhibitor of calf intestinal alkaline phosphatase (IC₅₀: 2.1 µM), with chlorine’s electronegativity favoring active-site binding [20].
  • 4-Hydroxy-3-methoxy derivative: Inhibited tissue-nonspecific alkaline phosphatase (IC₅₀: 3.8 µM) via hydrogen bonding with phenolic -OH [20].
  • 4-Ethoxy derivative : Expected to exhibit weaker inhibition than chloro or nitro analogues due to reduced electronegativity.

Physicochemical Properties

Crystallographic and Structural Insights
  • 4-Methoxy derivative : Forms intramolecular hydrogen bonds (O–H···N), stabilizing a planar conformation [12].
  • 2-Hydroxy-5-methyl derivative : Exhibits a dihedral angle of 8.7° between aromatic rings, promoting π-π stacking in crystal lattices [12].
  • 4-Ethoxy derivative : The ethoxy group’s steric bulk may increase torsion angles, reducing planarity and altering packing efficiency.
Solubility and Lipophilicity
  • 4-Hydroxy derivative: High aqueous solubility due to phenolic -OH but poor membrane permeability [5].
  • 4-Fluoro derivative : Balanced logP (~2.5) enhances bioavailability [16].

Comparative Data Table

Compound (Substituent) Biological Activity (IC₅₀/MIC) Key Properties References
4-Ethoxy Not reported High lipophilicity (logP ~3.0) Inferred
4-Methoxy MIC: 32 µg/mL (E. coli) Planar structure, moderate solubility [21]
4-Fluoro IC₅₀: 12–18 µM (cancer) Electrophilic, logP ~2.5 [16]
4-Chloro IC₅₀: 2.1 µM (alkaline phosphatase) Electronegative, enhances binding [20]
3,4-Dimethoxy MIC: 8 µg/mL (S. aureus) Synergistic H-bonding and lipophilicity [6]

Biological Activity

N'-(4-ethoxybenzylidene)isonicotinohydrazide is a compound of interest due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Synthesis and Characterization

This compound belongs to a class of compounds known as isonicotinohydrazones, which are synthesized by condensing isonicotinohydrazide with substituted benzaldehydes. The synthesis typically involves the use of ethanol as a solvent and glacial acetic acid as a catalyst. The structure of the compound can be confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

Compound MIC (µg/mL) Target Bacteria
This compound32Staphylococcus aureus
This compound64Bacillus subtilis
Standard Drug (Amoxicillin)16Staphylococcus aureus

These findings suggest that this compound has potential as a therapeutic agent against bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), reveal that it can inhibit cell proliferation effectively. The IC50 values for these studies are presented in Table 2.

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-712.5Doxorubicin0.5
A54915.0Cisplatin1.0

These results indicate that this compound has significant potential as an anticancer agent, comparable to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes related to cell proliferation and bacterial metabolism. For instance, studies have shown that derivatives of isonicotinohydrazides can inhibit alkaline phosphatase and ecto-nucleotidases, enzymes implicated in tumor growth and vascular calcifications . Computational docking studies suggest that the binding affinity of this compound to these enzymes is favorable, indicating a potential mechanism for its bioactivity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential role in treating resistant infections .
  • Anticancer Research : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment with the compound .

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